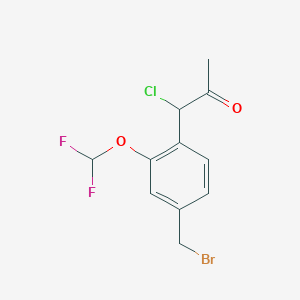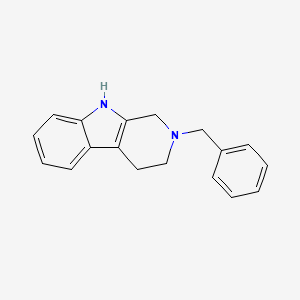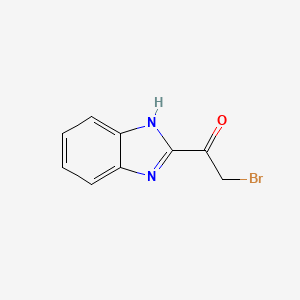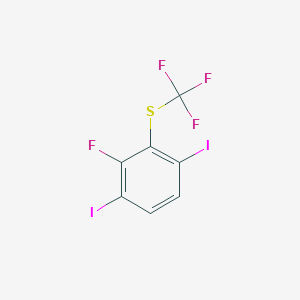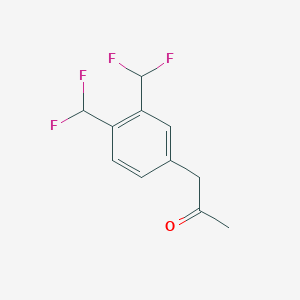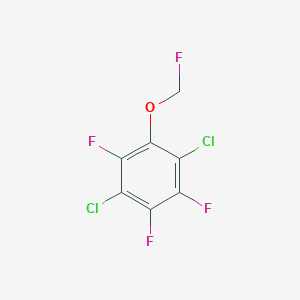
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene is a complex organic compound with the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a fluoromethoxy group attached to a benzene ring. It is used in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene involves several steps. One common method starts with the fluorination of pentachlorobenzonitrile using an alkali metal fluoride in the presence of a catalyst such as N, N, N-hexa-substituted guanidine. This reaction is carried out in an organic solvent. The resulting product undergoes hydrolysis under alkaline conditions (e.g., sodium hydroxide) followed by decarboxylation to yield the desired compound . This method is advantageous due to its simplicity, ease of operation, and cost-effectiveness, making it suitable for industrial production.
Analyse Des Réactions Chimiques
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of molecular oxygen.
Reduction Reactions: The compound can be reduced under specific conditions to form different products.
Common reagents used in these reactions include molecular oxygen, DDQ, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and a fluoromethoxy group allows it to engage in various chemical interactions, influencing biochemical pathways and molecular functions. detailed studies on its exact mechanism of action are still ongoing.
Comparaison Avec Des Composés Similaires
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene can be compared with other halogenated benzene derivatives such as:
- 1,3-Dichloro-2,4,6-trifluorobenzene
- 2,4-Dichloro-1,3,5-trifluorobenzene
These compounds share similar structural features but differ in the position and number of halogen atoms and functional groups. The unique arrangement of halogen atoms and the presence of a fluoromethoxy group in this compound contribute to its distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C7H2Cl2F4O |
|---|---|
Poids moléculaire |
248.99 g/mol |
Nom IUPAC |
1,4-dichloro-2,3,5-trifluoro-6-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-2-4(11)5(12)3(9)7(6(2)13)14-1-10/h1H2 |
Clé InChI |
VWFRSLKWIAHLLO-UHFFFAOYSA-N |
SMILES canonique |
C(OC1=C(C(=C(C(=C1Cl)F)F)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


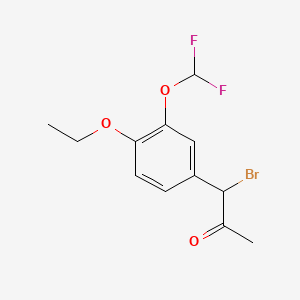
![3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B14062483.png)

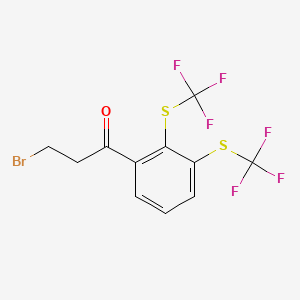
![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)
![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)
